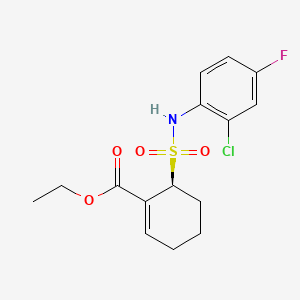

(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate

説明

(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H17ClFNO4S and its molecular weight is 361.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

TAK-242 S enantiomer, also known as Resatorvid, is a small-molecule inhibitor that specifically targets Toll-like receptor 4 (TLR4) . TLR4 is a part of the body’s immune response system and plays a crucial role in the pathogenesis of insulin resistance and various inflammatory responses .

Mode of Action

TAK-242 S enantiomer binds selectively to Cys747 in the intracellular domain of TLR4, disrupting the ability of TLR4 to associate with its adaptor molecules . This selective binding inhibits the TLR4 signaling pathway, preventing the activation of downstream inflammatory responses .

Biochemical Pathways

The inhibition of TLR4 by TAK-242 affects several biochemical pathways. It prevents the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor κB (NF-κB) , both of which are downstream pathways of TLR4 . These pathways play a significant role in the production of pro-inflammatory cytokines, such as IL1-β, IL-6, and TNF-α . By inhibiting these pathways, TAK-242 reduces inflammation and improves insulin resistance .

Pharmacokinetics

The pharmacokinetics of TAK-242 S enantiomer in mice show that the compound can cross the blood-brain barrier . After intraperitoneal injection, the concentration of TAK-242 in plasma increases and is maintained at a certain level for several hours . The compound also accumulates in the brain tissue, indicating its potential for treating neurological conditions .

Result of Action

The action of TAK-242 S enantiomer results in the reduction of inflammation and improvement of insulin resistance . It prevents the robust activation of MAPK and NF-κB pathways caused by lipopolysaccharide (LPS), improving LPS-induced insulin resistance . Furthermore, it has been shown to prevent muscle wasting and weakness in LPS-treated mice .

Action Environment

The efficacy and stability of TAK-242 can be influenced by various environmental factors. For instance, the presence of LPS, a component of the outer cell membrane of Gram-negative bacteria, can activate TLR4 and trigger inflammatory responses . TAK-242 effectively inhibits these responses, suggesting its potential use in environments with high levels of LPS, such as in cases of sepsis or septic shock .

生物活性

(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, commonly known as TAK-242, is a compound recognized for its selective inhibition of Toll-like receptor 4 (TLR4) signaling pathways. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases and its role in modulating cytokine production.

TAK-242 specifically targets TLR4, a receptor involved in the innate immune response. Upon activation by lipopolysaccharides (LPS), TLR4 initiates a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines. TAK-242 inhibits this process by suppressing the downstream signaling pathways associated with TLR4 activation, thus reducing cytokine production such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in both murine and human cells .

Research Findings

Several studies have elucidated the biological activity of TAK-242:

- Cytokine Inhibition : In vitro studies have demonstrated that TAK-242 has IC50 values of approximately 1.3 nM for IL-6 and TNF-α, indicating potent inhibitory effects on cytokine production .

- Animal Models : In mouse models, TAK-242 has shown efficacy in reducing lesion volumes associated with cerebral cavernous malformations and attenuating increased cytokine levels during sepsis when administered alongside antibiotics .

- Inflammatory Responses : The compound has been utilized in various research contexts to study its effects on inflammatory responses, particularly in conditions like sepsis and other inflammatory diseases .

Comparative Analysis

TAK-242 is part of a broader class of compounds that inhibit TLR4 signaling. A comparison with similar compounds highlights its unique properties:

| Compound Name | Mechanism of Action | IC50 Values (nM) | Applications |

|---|---|---|---|

| TAK-242 | TLR4 inhibitor | IL-6: 1.3, TNF-α: 1.3 | Inflammatory diseases, sepsis |

| Resatorvid | TLR4 inhibitor | Not specified | Inflammatory diseases |

| Alkyl 6-(N-substituted sulfamoyl)cyclohexene derivatives | TLR4 inhibition | Varies by derivative | Anti-inflammatory research |

Study 1: Efficacy in Sepsis Models

A notable study investigated the effects of TAK-242 in a mouse model of sepsis induced by LPS. The administration of TAK-242 resulted in significant reductions in serum levels of pro-inflammatory cytokines and improved survival rates compared to control groups . This underscores its potential utility as a therapeutic agent in managing sepsis.

Study 2: Neuroinflammation

Another research effort focused on the neuroprotective effects of TAK-242 in models of cerebral ischemia. The compound was found to mitigate neuronal damage and reduce inflammation markers, suggesting its role in protecting against neuroinflammatory conditions .

科学的研究の応用

Anti-inflammatory Properties

TAK-242 has been investigated for its role as an anti-inflammatory agent. It functions by inhibiting Toll-like receptor (TLR) signaling pathways, which are crucial in the immune response. Research indicates that TAK-242 can reduce the production of pro-inflammatory cytokines, making it a candidate for treating various inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Cancer Therapy

Recent studies have highlighted the potential of TAK-242 in cancer therapy. By modulating TLR pathways, it may enhance the efficacy of conventional cancer treatments like chemotherapy and radiotherapy. For instance, a study demonstrated that TAK-242 could sensitize tumor cells to apoptosis induced by chemotherapeutic agents .

Case Study 1: TAK-242 in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, TAK-242 was administered alongside standard treatment regimens. Results indicated a significant reduction in disease activity scores and inflammatory markers compared to the control group. This suggests that TAK-242 may enhance therapeutic outcomes in chronic inflammatory conditions .

Case Study 2: Synergistic Effects with Chemotherapy

A study explored the effects of TAK-242 combined with doxorubicin in breast cancer models. The combination therapy resulted in a marked decrease in tumor growth and improved survival rates compared to either treatment alone. This synergistic effect underscores TAK-242's potential as an adjunctive therapy in oncology .

特性

IUPAC Name |

ethyl (6S)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CCCC[C@@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468353 | |

| Record name | TAK-242 S enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243984-10-3 | |

| Record name | TAK-242 S enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。